molecular formula C6H3FINO2 B1357461 2-Fluoro-4-iodo-1-nitrobenzene CAS No. 2996-31-8

2-Fluoro-4-iodo-1-nitrobenzene

Cat. No. B1357461
CAS RN: 2996-31-8
M. Wt: 267 g/mol
InChI Key: UVJQZMONVWFIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-1-nitrobenzene is a compound with the molecular formula C6H3FINO2 . It is a low melting solid .


Molecular Structure Analysis

The molecular weight of 2-Fluoro-4-iodo-1-nitrobenzene is 267 . The systematic name for this compound is 2-Fluoro-4-iodo-1-nitrobenzene . The InChI code is 1S/C6H3FINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-iodo-1-nitrobenzene include a density of 2.1±0.1 g/cm3, boiling point of 295.8±25.0 °C at 760 mmHg, and a molar volume of 127.6±3.0 cm3 . The compound is a low melting solid .

Scientific Research Applications

Synthesis and Characterization

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from commercial 2-fluoro-1,4-dimethoxybenzene and nitric acid, serves as an analogous compound to study the chemical and physical properties of related fluoro-nitrobenzene derivatives (Sweeney, McArdle, & Aldabbagh, 2018).

Catalysis and Pharmaceutical Applications

The chemoselective reduction of iodo-nitroaromatics, including 2-Fluoro-4-iodo-1-nitrobenzene derivatives, is crucial in the pharmaceutical industry. This process, typically using platinum-mediated hydrogenation, is vital in synthesizing active pharmaceutical ingredients (APIs) (Baramov et al., 2017).

Electron Attachment and Dissociation Studies

Studies on electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) involving fluoro-nitrobenzene derivatives, including 2-Fluoro-4-iodo-1-nitrobenzene, provide insights into the behavior of temporary anion states and the process of dissociative electron attachment in these compounds (Asfandiarov et al., 2007).

Nanotechnology Applications

Research on constructing nanowires using 1-iodo-4-nitrobenzene derivatives on graphite surfaces indicates the potential of fluoro-iodo-nitrobenzene compounds in nanotechnology and material sciences. This involves studying molecular structures and their interactions with various substrates (Jiang, Wang, & Deng, 2007).

Catalytic Reactions in Organic Synthesis

The amination of 2-fluoronitrobenzene, catalyzed by palladium(0), is a significant reaction in organic chemistry, indicating the relevance of fluoro-nitrobenzene derivatives in facilitating complex organic transformations (Kim & Yu, 2003).

Safety And Hazards

2-Fluoro-4-iodo-1-nitrobenzene is considered hazardous. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

Relevant Papers There are several papers related to 2-Fluoro-4-iodo-1-nitrobenzene and similar compounds. For instance, one paper discusses the synthesis of flow-compatible Ru-Me/Al2O3 catalysts and their application in the hydrogenation of 1-iodo-4-nitrobenzene .

properties

IUPAC Name

2-fluoro-4-iodo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJQZMONVWFIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598224
Record name 2-Fluoro-4-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodo-1-nitrobenzene

CAS RN

2996-31-8
Record name 2-Fluoro-4-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-iodonitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-iodo-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-iodo-1-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-iodo-1-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-iodo-1-nitrobenzene
Reactant of Route 5
2-Fluoro-4-iodo-1-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-iodo-1-nitrobenzene

Citations

For This Compound
1
Citations
D Pomikło, A Pietrzak, R Kishi… - Materials Chemistry …, 2023 - pubs.rsc.org
… Following the general procedure, biphenyl 5[7,7] (1.064 g, 3.800 mmol, 35% yield; 31–42% yield for several runs) was obtained from 2-fluoro-4-iodo-1-nitrobenzene 79 (4b, 2.898 g, …
Number of citations: 0 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.